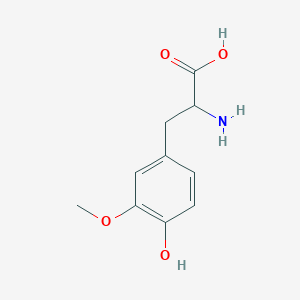
3-メトキシチロシン
概要
説明
3-O-Methyl-DL-DOPA, also known as 3-Methoxytyrosine, is an endogenous metabolite found in cerebrospinal fluid. It is a significant compound in the study of neurological disorders, particularly Parkinson’s disease. This compound is a major metabolite of L-DOPA, a drug widely used in the treatment of Parkinson’s disease. It is formed by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase .
科学的研究の応用
3-O-Methyl-DL-DOPA has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation reactions and enzyme kinetics.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is crucial in the research of Parkinson’s disease, particularly in understanding the side effects of L-DOPA therapy
作用機序
3-O-メチル-DL-ドーパは、主にドーパミン系との相互作用を通じてその効果を発揮します。L-ドーパおよびドーパミンと競合的に相互作用し、その取り込みと代謝に影響を与えます。 この化合物は、S-アデノシルメチオニンをメチル供与体として、カテコール-O-メチルトランスフェラーゼのL-ドーパへの作用によって生成されます . この相互作用は、脳におけるドーパミンレベルの調節など、さまざまな生理学的効果につながる可能性があります .
類似の化合物:
L-ドーパ: パーキンソン病の治療に使用され、3-O-メチル-DL-ドーパの前駆体です。
3,4-ジヒドロキシフェニルアラニン: 類似の性質を持つL-ドーパの別の代謝産物です。
メチルドパ: 3-O-メチル-DL-ドーパと構造的に類似した降圧剤
独自性: 3-O-メチル-DL-ドーパは、L-ドーパの代謝産物としての特定の役割と、L-ドーパ療法の副作用への関与により、ユニークです。 パーキンソン病患者の脳および血漿中の形成と蓄積は、研究のための重要な化合物となっています .
結論として、3-O-メチル-DL-ドーパは、さまざまな分野の科学研究において重要な関心を集めている化合物です。その合成、反応、および用途は、代謝プロセスと神経疾患に対する治療介入に関する貴重な洞察を提供します。
生化学分析
Biochemical Properties
3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . In addition, it can inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .
Cellular Effects
3-Methoxytyrosine has been found to induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Molecular Mechanism
The molecular mechanism of 3-Methoxytyrosine involves its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This suggests that 3-Methoxytyrosine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 3-Methoxytyrosine can induce temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methoxytyrosine vary with different dosages . For example, various doses of 3-Methoxytyrosine were administered to mice, and it was found that the compound could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Metabolic Pathways
3-Methoxytyrosine is involved in the metabolic pathway of dopamine. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Transport and Distribution
It is known that 3-Methoxytyrosine can be infused in the brain to induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Subcellular Localization
It is known that 3-Methoxytyrosine can induce significant ERK and CREB phosphorylation in the mouse striatum , suggesting that it may be localized in the striatum of the brain.
準備方法
合成経路および反応条件: 3-O-メチル-DL-ドーパは、L-ドーパのメチル化によって合成されます。 カテコール-O-メチルトランスフェラーゼ酵素は、S-アデノシルメチオニンをメチル供与体として、この反応を触媒します . 反応条件は、通常、生理的pHの緩衝溶液を含む。
工業生産方法: 3-O-メチル-DL-ドーパの工業生産には、L-ドーパの大規模な酵素的変換が含まれます。 このプロセスは、高い収率と純度を確保するために最適化されており、多くの場合、目的の生成物を単離するためのクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類: 3-O-メチル-DL-ドーパは、以下の化学反応をいくつか経ます。
酸化: この反応は、キノンおよび他の酸化生成物の形成につながる可能性があります。
還元: 還元反応は、3-O-メチル-DL-ドーパを対応するアミンに変換することができます。
置換: 特にヒドロキシル基およびメトキシ基を含む、さまざまな置換反応が発生する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 条件は、通常、塩基性または酸性条件下でハロゲン化物またはアミンなどの求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物には、3-O-メチル-DL-ドーパのさまざまな誘導体、例えば、キノン形または還元アミン形が含まれます .
4. 科学研究への応用
3-O-メチル-DL-ドーパは、科学研究において幅広い用途があります。
化学: メチル化反応と酵素動力学を研究するためのモデル化合物として使用されます。
生物学: この化合物は、代謝経路における役割と細胞プロセスへの影響について研究されています。
類似化合物との比較
L-DOPA: The precursor to 3-O-Methyl-DL-DOPA, used in Parkinson’s disease treatment.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA with similar properties.
Methyldopa: An antihypertensive agent that shares structural similarities with 3-O-Methyl-DL-DOPA
Uniqueness: 3-O-Methyl-DL-DOPA is unique due to its specific role as a metabolite of L-DOPA and its involvement in the side effects of L-DOPA therapy. Its formation and accumulation in the brain and plasma of Parkinson’s disease patients make it a critical compound for research .
特性
IUPAC Name |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864098 | |
| Record name | 3-Methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxytyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7636-26-2 | |
| Record name | 3-Methoxy-dl-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxytyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7636-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxytyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


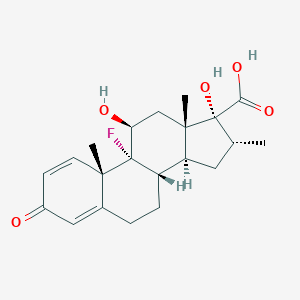
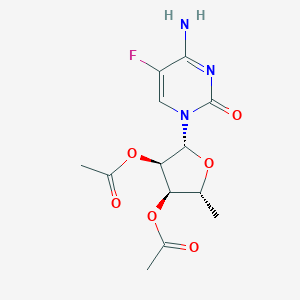
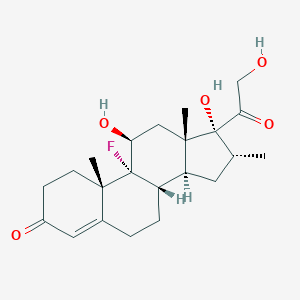
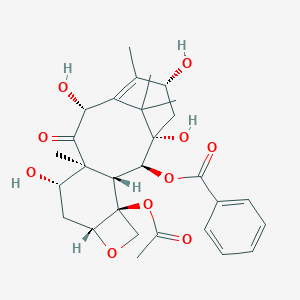




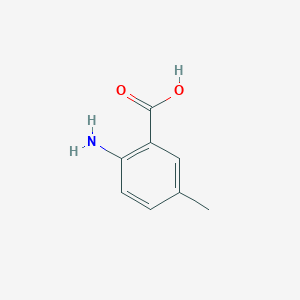
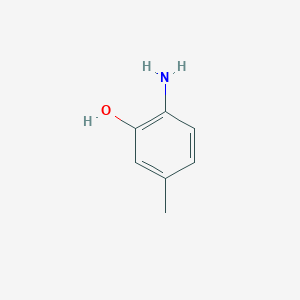

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)
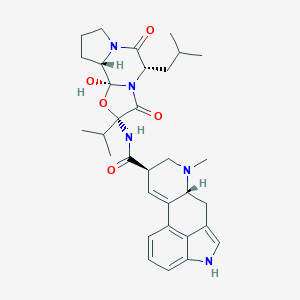
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
